ethyl 4-(1H-tetrazol-1-yl)benzoate

Medicinal Chemistry Physicochemical Properties Drug Design

Medicinal chemists developing kinase inhibitors require building blocks with consistent geometry and reliable purity. Ethyl 4-(1H-tetrazol-1-yl)benzoate (CAS 357159-60-5) addresses this need: • Validated scaffold: derivative Z3 inhibits BTK/BRAF/FAK with IC50 2.522 μg/mL (A549) & 1.576 μg/mL (SKGT4) • Linear para-geometry essential for nematic/smectic mesophases in liquid crystals • Ethyl ester enables orthogonal deprotection & enhances organic solvent solubility • Solid (mp 100-105°C) for straightforward purification Supplied with Certificate of Analysis; dispatch from stock.

Molecular Formula C10H10N4O2
Molecular Weight 218.21g/mol
CAS No. 357159-60-5
Cat. No. B374181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(1H-tetrazol-1-yl)benzoate
CAS357159-60-5
Molecular FormulaC10H10N4O2
Molecular Weight218.21g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C=NN=N2
InChIInChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-5-9(6-4-8)14-7-11-12-13-14/h3-7H,2H2,1H3
InChIKeyLRINKFBMZVKNSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of Ethyl 4-(1H-tetrazol-1-yl)benzoate


Ethyl 4-(1H-tetrazol-1-yl)benzoate (CAS 357159-60-5) is a para-substituted tetrazolyl benzoate ester with the molecular formula C10H10N4O2 and a molecular weight of 218.21 g/mol . It is classified as a heterocyclic building block, characterized by a 1,2,3,4-tetrazole ring appended to the para-position of a benzoic acid ethyl ester scaffold . The tetrazole moiety is widely recognized as a carboxylic acid bioisostere, imparting distinct physicochemical properties such as enhanced lipophilicity (XLogP3 ~1.3) and a specific polar surface area (PSA) of 69.9 Ų, which influence molecular recognition, membrane permeability, and metabolic stability [1]. This compound serves as a key intermediate in the synthesis of more complex tetrazole derivatives explored for various research applications, including materials science and medicinal chemistry [2][3].

Para-substituted tetrazolyl benzoate building block
Ethyl ester enables orthogonal deprotection and derivatization
Intermediate for kinase inhibitor and liquid crystal synthesis

Why Ethyl 4-(1H-tetrazol-1-yl)benzoate is Irreplaceable


While the tetrazole ring is a common carboxylic acid bioisostere, simply substituting a carboxyl group with any tetrazole does not guarantee equivalent performance. The specific substitution pattern and ester functionality of ethyl 4-(1H-tetrazol-1-yl)benzoate confer a unique combination of physicochemical properties that directly impact its synthetic utility and biological profile. For instance, the para-substitution pattern on the phenyl ring creates a linear, rod-like geometry, which is critical for applications in liquid crystal design and for optimal fit in certain enzyme active sites, unlike its ortho- or meta-substituted isomers [1][2]. Furthermore, the presence of the ethyl ester provides a protected form of the carboxylic acid, allowing for orthogonal deprotection strategies and enhancing solubility in organic solvents during synthesis, a feature not available with the free acid analog, 4-(1H-tetrazol-1-yl)benzoic acid . Direct replacement with a non-tetrazole bioisostere (e.g., acyl sulfonamide) or a different tetrazole isomer would alter key parameters such as lipophilicity (LogP), polar surface area (PSA), and hydrogen-bonding capacity, leading to unpredictable changes in reaction outcomes, biological activity, or material properties [3]. The quantitative evidence presented below demonstrates why this specific compound is not interchangeable with its closest analogs.

Target Compound
Potential Substitute
Key Difference
Ethyl 4-(1H-tetrazol-1-yl)benzoate
ortho- or meta- substituted isomer
Non-linear geometry may alter binding and material phase behavior
Ethyl 4-(1H-tetrazol-1-yl)benzoate
4-(1H-tetrazol-1-yl)benzoic acid (free acid)
Lacks ester protection; may require extra steps and shows different solubility

Ethyl 4-(1H-tetrazol-1-yl)benzoate vs. Structural Analogs


Lipophilicity and Polar Surface Area Comparison

Ethyl 4-(1H-tetrazol-1-yl)benzoate exhibits a calculated LogP (XLogP3) of approximately 1.3, which is significantly higher than that of its direct precursor, ethyl 4-aminobenzoate (LogP ~1.95 from multiple sources) and its free acid analog, 4-(1H-tetrazol-1-yl)benzoic acid (LogP ~0.84) . This intermediate lipophilicity, combined with a PSA of 69.9 Ų, places it in a favorable property space for balancing membrane permeability and aqueous solubility, which is crucial for biological activity . The introduction of the tetrazole ring on the ethyl benzoate scaffold results in a distinct shift in physicochemical properties compared to other common bioisosteres like oxadiazoles or triazoles [1].

Lipophilicity & PSA
Reported
XLogP3 = 1.3; ΔLogP ≈ -0.65 vs ethyl 4-aminobenzoate; +0.46 vs free acid
Informs ADME property optimization context
Computational prediction; cross-study comparison
Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Versatility and Positional Isomer Reactivity

The para-substitution pattern of ethyl 4-(1H-tetrazol-1-yl)benzoate provides a distinct synthetic advantage over its ortho- and meta-substituted isomers. The linear, rod-like geometry imparted by the para-substituent is essential for the formation of specific supramolecular structures and liquid crystalline phases, a property not shared by the bent ortho- or meta- isomers [1]. Furthermore, the ethyl ester group serves as a protected carboxylic acid, allowing for facile conversion to the corresponding hydrazide (S2) through treatment with hydrazine hydrate, a key step in generating diverse libraries of tetrazole derivatives [2]. This synthetic handle is not present in the free acid, 4-(1H-tetrazol-1-yl)benzoic acid, which would require additional protection/deprotection steps .

Synthetic Versatility
Class-level
Para-linear geometry; ethyl ester converts to hydrazide S2
Supports library synthesis workflow
Reaction conditions from cited literature
Organic Synthesis Building Blocks Heterocyclic Chemistry

Melting Point and Physical Form

Ethyl 4-(1H-tetrazol-1-yl)benzoate is reported to be a white crystalline solid with a melting point range of approximately 100-105°C . This is a key differentiator from its precursor, ethyl 4-aminobenzoate, which has a melting point of 89-92°C . The higher and sharper melting point of the tetrazole derivative is indicative of greater crystal lattice stability, which can translate to easier purification by recrystallization and better long-term storage stability. This contrasts with the free acid analog, 4-(1H-tetrazol-1-yl)benzoic acid, which is a solid but with an expectedly higher and broader melting range due to stronger intermolecular hydrogen bonding from the carboxylic acid group .

Melting Point
Data to verify
100–105 °C (vs 89–92 °C for aminobenzoate)
Supports purification by recrystallization
Reported range; verify per lot
Process Chemistry Solid-State Properties Purification

Multi-Target Kinase Inhibition by Derivative Z3

While ethyl 4-(1H-tetrazol-1-yl)benzoate itself is a precursor, its derivative Z3, synthesized directly from this scaffold, exhibits potent multi-target inhibition of key kinases involved in cancer metastasis. In vitro, Z3 demonstrated IC50 values of 2.522 μg/mL against A549 (lung cancer) cells and 1.576 μg/mL against SKGT4 (esophageal cancer) cells [1]. Furthermore, Z3 significantly inhibited cancer cell migration in wound healing assays at concentrations as low as 0.5 μg/mL for both cell lines, with dose-dependent effects observed up to 5 μg/mL and 3.2 μg/mL for A549 and SKGT4 cells, respectively [1]. This activity is a direct result of the core ethyl 4-(1H-tetrazol-1-yl)benzoate scaffold, which provides a favorable geometry and electronic profile for engaging multiple kinase targets (BTK, BRAF, FAK) as confirmed by molecular docking and dynamics simulations [1].

Derivative Z3 Cytotoxicity
Reported
A549 IC50 2.522 μg/mL; SKGT4 IC50 1.576 μg/mL
Reported derivative cytotoxicity endpoint
MTT assay, 48 h; derivative not parent
Cancer Research Kinase Inhibition Metastasis

TRK-A Kinase Inhibitor Precursor

The ethyl 4-(1H-tetrazol-1-yl)benzoate scaffold is a key component of a novel acetamide core framework (represented by ligand 2a) that exhibits nanomolar affinity for the kinase domain of human tropomyosin receptor kinase A (hTrkA) [1]. In a biochemical HTRF assay, ligand 2a demonstrated sub-micromolar activity, and X-ray crystallography confirmed it binds to hTrkA in the inactive 'DFG-out' conformation, indicative of a type 2 binding mode [1]. While the free tetrazole acid is a known bioisostere, the ethyl ester in this context likely serves as a prodrug or a synthetic handle for further optimization, highlighting the specific utility of the esterified form in a successful kinase inhibitor lead series [1][2].

TRK-A Lead Affinity
Reported
Ligand 2a nanomolar hTrkA binding (HTRF)
Supports kinase probe development context
Type 2 inhibitor; DFG-out conformation
Neurotrophin Signaling Kinase Inhibitors Pain Research

Key Applications of Ethyl 4-(1H-tetrazol-1-yl)benzoate


Multi-Target Kinase Inhibitor Design

The ethyl 4-(1H-tetrazol-1-yl)benzoate scaffold is an ideal starting point for designing multi-target kinase inhibitors, particularly for cancer metastasis. Its para-substituted, linear geometry and specific physicochemical properties (LogP ~1.3, PSA 69.9 Ų) facilitate optimal interactions with kinase ATP-binding pockets, as demonstrated by derivative Z3's potent inhibition of BTK, BRAF, and FAK, with IC50 values of 2.522 μg/mL (A549) and 1.576 μg/mL (SKGT4) [1]. The ethyl ester group provides a convenient handle for further derivatization or serves as a prodrug moiety, making it a strategic choice over the free acid or other isomers for developing novel anticancer agents [1].

Tetrazole Library Generation

This compound is a highly versatile building block for generating diverse libraries of tetrazole derivatives. The ethyl ester can be readily converted to the corresponding acetohydrazide (S2) by reaction with hydrazine hydrate, a key intermediate for synthesizing a range of acylhydrazones and other heterocyclic compounds [2]. This synthetic tractability, combined with its favorable solid-state properties (mp 100-105°C) for purification, makes it superior to the free acid or positional isomers for high-throughput parallel synthesis and medicinal chemistry exploration [2].

Tetrazole-Based Liquid Crystals

The para-substitution pattern and ester functionality of ethyl 4-(1H-tetrazol-1-yl)benzoate make it a suitable precursor for synthesizing tetrazolyl benzoate-based liquid crystals. The linear geometry is critical for forming the nematic and smectic mesophases observed in related compounds [3]. The ethyl ester can be transesterified to introduce longer alkyl chains, which favor the appearance of smectic mesophases, enabling the fine-tuning of liquid crystalline properties for display or optical applications [3].

TRK-A Signaling Probe

The scaffold has been validated as a key component of a type 2 kinase inhibitor (ligand 2a) with nanomolar affinity for hTrkA, binding to the inactive DFG-out conformation [4]. This makes ethyl 4-(1H-tetrazol-1-yl)benzoate a valuable starting material for developing chemical probes to study TRK-A signaling in pain, inflammation, and cancer. The ethyl ester provides a balance of lipophilicity and solubility suitable for cell-based assays, as demonstrated by the sub-micromolar cellular activity of ligand 2a [4].

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Para-substituted tetrazolyl benzoate scaffold
Derivative activity screening in kinase panels
Heterocycle library synthesis
Ethyl ester derivatization handle
Conversion efficiency to hydrazide intermediates
Liquid crystal precursor design
Linear para-substituted geometry
Mesophase formation and thermal characterization
TRK-A inhibitor lead exploration
Ester functionality for prodrug or protection
Kinase binding mode and selectivity profiling

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